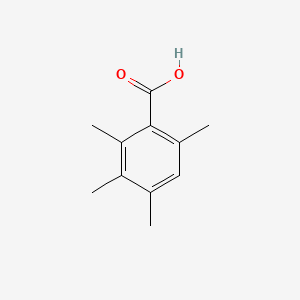

2,3,4,6-Tetramethylbenzoic acid

説明

特性

IUPAC Name |

2,3,4,6-tetramethylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-6-5-7(2)10(11(12)13)9(4)8(6)3/h5H,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWNWHIYDPUQMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178809 | |

| Record name | 2,3,4,6-Tetramethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2408-38-0 | |

| Record name | 2,3,4,6-Tetramethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2408-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetramethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002408380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,6-Tetramethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-TETRAMETHYL-BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,4,6 Tetramethylbenzoic Acid and Its Derivatives

Direct Synthesis of 2,3,4,6-Tetramethylbenzoic Acid

The most straightforward approaches to 2,3,4,6-tetramethylbenzoic acid involve the formation of the carboxylic acid moiety on a pre-existing tetramethylbenzene (durene) scaffold.

Grignard Reagent-Mediated Carboxylation Routes

A classic and reliable method for synthesizing carboxylic acids involves the carboxylation of an organometallic Grignard reagent. ucalgary.cayoutube.com This method is particularly suitable for converting aryl halides into their corresponding carboxylic acids with the addition of a single carbon atom. ntu.edu.sg

The synthesis of 2,3,4,6-tetramethylbenzoic acid via this route commences with a halogenated durene, typically 1-bromo-2,3,4,6-tetramethylbenzene. This starting material is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 2,3,4,6-tetramethylphenylmagnesium bromide. ucalgary.cayoutube.com The formation of this organometallic intermediate is critical and requires strictly anhydrous conditions, as any trace of water will protonate and destroy the highly basic Grignard reagent. ucalgary.camiracosta.edu

Once formed, the Grignard reagent, which acts as a strong nucleophile, is reacted with an electrophilic source of carbon, carbon dioxide. ucalgary.ca This is often accomplished by pouring the Grignard solution over crushed solid carbon dioxide (dry ice). miracosta.edu The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2, leading to the formation of a magnesium carboxylate salt. ucalgary.cantu.edu.sg The final step is an acidic workup, where a strong aqueous acid like hydrochloric acid (HCl) is added to protonate the carboxylate salt, yielding the final product, 2,3,4,6-tetramethylbenzoic acid. youtube.comntu.edu.sg

Table 1: Grignard Reagent Carboxylation for 2,3,4,6-Tetramethylbenzoic Acid

| Step | Reactants | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 1-Bromo-2,3,4,6-tetramethylbenzene | Magnesium (Mg), Anhydrous Ether | 2,3,4,6-Tetramethylphenylmagnesium bromide | Formation of the nucleophilic Grignard reagent. youtube.com |

| 2 | 2,3,4,6-Tetramethylphenylmagnesium bromide | Carbon Dioxide (CO2), solid | Halomagnesium carboxylate salt | Carbon-carbon bond formation. ucalgary.calibretexts.org |

Subsequent Derivatization to Esters, e.g., Methyl 2,3,4,6-Tetramethylbenzoate

The conversion of carboxylic acids to esters is a fundamental transformation in organic synthesis. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.uk However, 2,3,4,6-tetramethylbenzoic acid is exceptionally difficult to esterify under standard Fischer conditions. doubtnut.com The steric hindrance from the two ortho-methyl groups shields the carbonyl carbon from nucleophilic attack by the alcohol, significantly slowing down the reaction rate. doubtnut.comrsc.org

To overcome this steric impediment, more reactive alkylating agents are often required. One effective method is the use of diazomethane (B1218177) (CH2N2) or its safer alternative, trimethylsilyldiazomethane (B103560) (TMS-CHN2). researchgate.net These reagents can methylate carboxylic acids under mild, neutral conditions, bypassing the need for nucleophilic attack at the sterically hindered carbonyl. The reaction proceeds via proton transfer from the carboxylic acid to the diazomethane, followed by nucleophilic attack of the carboxylate on the resulting methyldiazonium ion. researchgate.net Other methods for esterifying sterically hindered acids include using highly reactive alkylating agents like dimethyl sulfate (B86663) or methyl triflate, or by first converting the carboxylic acid to its more reactive acyl chloride derivative.

Advanced Synthetic Approaches to Tetramethylbenzoic Acid Derivatives

Modern synthetic chemistry offers a range of sophisticated techniques for creating complex molecules and installing functional groups with high precision.

Preparation of Boron-Functionalized Tetramethylbenzoic Acid Derivatives for Complex Architectures

Boron-containing organic compounds, particularly boronic acids and their esters, are exceptionally versatile intermediates in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. nih.gov The synthesis of boron-functionalized tetramethylbenzoic acid derivatives opens pathways to more complex molecular architectures.

One common method to synthesize arylboronic acids involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis. nih.gov This approach could be adapted by using the 2,3,4,6-tetramethylphenylmagnesium bromide described previously and trapping it with B(OMe)3 instead of CO2.

More advanced methods include the direct C-H borylation of the aromatic ring, catalyzed by transition metals like iridium or rhodium. These reactions allow for the conversion of a C-H bond directly to a C-B bond, offering a more atom-economical route. While direct borylation of the tetramethylbenzoic acid itself would be challenging due to multiple potential reaction sites, a related tetramethylbenzene precursor could be borylated and then subjected to carboxylation. The resulting borylated tetramethylbenzoic acid ester can then be used in cross-coupling reactions to attach various aryl, heteroaryl, or vinyl groups, enabling the construction of complex molecular frameworks. nih.gov

Organometallic Reagent Strategies for Substituted Benzoic Acids

While Grignard reagents are highly effective, other organometallic compounds can also be used for the synthesis of substituted benzoic acids. youtube.com Organolithium reagents, for example, are generally more reactive than their Grignard counterparts. youtube.com An organolithium reagent can be prepared from an aryl halide via halogen-metal exchange with an alkyllithium reagent like n-butyllithium. nih.gov This 2,3,4,6-tetramethylphenyllithium could then be carboxylated with CO2 in a manner analogous to the Grignard reaction.

Transition metal-catalyzed reactions provide alternative strategies. For instance, palladium-catalyzed carboxylation reactions can form benzoic acids from aryl halides or triflates using carbon monoxide (CO) as the C1 source, often in the presence of a nucleophilic water source or a formate (B1220265) salt. These methods can sometimes offer different functional group tolerances compared to Grignard or organolithium routes.

Catalytic Methylation of Carboxylic Acids

An alternative to building the tetramethylated ring first is to introduce the methyl groups onto a simpler benzoic acid precursor. Recent advances in C-H activation have enabled the direct methylation of C-H bonds. The carboxyl group of a benzoic acid can act as a directing group, guiding a transition metal catalyst to functionalize the ortho C-H bonds. rsc.org

Palladium-catalyzed ortho-C-H methylation has been achieved using reagents like di-tert-butyl peroxide (DTBP) as the methyl source. acs.orgrsc.org The reaction is directed by the weakly coordinating carboxyl group, providing a route to ortho-methylated benzoic acids. acs.orgresearchgate.net Similarly, iridium-catalyzed methods have been developed for the ortho-C-H methylation of benzoic acids, which can tolerate a wide array of functional groups and proceed under relatively mild conditions without the need for an inert atmosphere. bohrium.com By applying these catalytic methylation strategies sequentially to a less substituted benzoic acid, it is possible to construct the 2,6-dimethyl substitution pattern found in 2,3,4,6-tetramethylbenzoic acid in a step-wise fashion.

Table 2: Catalytic C-H Methylation of Benzoic Acids

| Catalyst System | Methylating Reagent | Key Features |

|---|---|---|

| Palladium(II) Acetate | Di-tert-butyl peroxide (DTBP) | Ligand-free conditions; regioselective at the less hindered position. acs.org |

| Iridium Catalyst | Commercially available reagents | Tolerates air and moisture; excellent regioselectivity for ortho-position. bohrium.com |

Chemical Reactivity and Mechanistic Investigations of Tetramethylbenzoic Acids

Examination of Steric and Electronic Influences on Reactivity

The reactivity of substituted benzoic acids is governed by a combination of steric hindrance and electronic effects. In the case of tetramethyl-substituted benzoic acids, these factors are particularly pronounced.

Steric Inhibition of Resonance (SIR) Phenomena in 2,3,5,6-Tetramethylbenzoic Acid and Related Systems

Steric inhibition of resonance (SIR) is a phenomenon where bulky groups on a molecule prevent the planarity required for resonance. cgchemistrysolutions.co.in In ortho-substituted benzoic acids, bulky substituents can force the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. wikipedia.orgstackexchange.com This disruption of coplanarity inhibits the resonance interaction between the carboxyl group and the aromatic ring. wikipedia.org

While the concept of SIR is often invoked to explain the increased acidity of ortho-substituted benzoic acids, detailed quantum chemical studies on methyl-substituted benzoic acids have provided a more nuanced understanding. nih.govresearchgate.net For instance, in 2,3,5,6-tetramethylbenzoic acid, SIR is significant and may contribute to about one-third of the acid-strengthening effect. nih.govresearchgate.net However, it is not the sole factor determining the acidity of these compounds. nih.gov

Electrostatic Interactions Governing Acidity and Stability in Substituted Benzoic Acids

Electrostatic interactions play a crucial role in determining the acidity and stability of substituted benzoic acids. nih.govresearchgate.net The acidity of a benzoic acid is influenced by how substituents affect the stability of the resulting carboxylate anion. libretexts.orglibretexts.orgopenstax.org Electron-withdrawing groups tend to stabilize the carboxylate anion by delocalizing the negative charge, thereby increasing the acidity of the parent acid. libretexts.orgopenstax.orglibretexts.org Conversely, electron-donating groups generally decrease acidity by destabilizing the anion. libretexts.orglibretexts.org

In the case of methyl-substituted benzoic acids, while methyl groups are typically considered electron-donating, the "ortho effect" complicates this simple picture. libretexts.orgquora.comquora.com Almost all ortho-substituted benzoic acids show increased acidity, regardless of the electronic nature of the substituent. cgchemistrysolutions.co.inlibretexts.orgquora.com This enhanced acidity is not primarily due to steric effects but can be largely attributed to electrostatic interactions, specifically pole/induced dipole interactions that lower the energy of the anion. nih.govresearchgate.net The substituent's inductive effect, transmitted through the π system of the benzene ring, also influences the acidity. nih.gov

Detailed Mechanistic Studies of Carboxylic Acid Transformations

The carboxylic acid group of 2,3,4,6-tetramethylbenzoic acid can undergo various transformations, and mechanistic studies have shed light on the pathways of these reactions.

Catalytic Methyl Transfer Mechanisms to Carboxylic Acids

The esterification of carboxylic acids is a fundamental reaction in organic synthesis. A general and "green" method for the methylation of carboxylic acids utilizes dimethyl carbonate (DMC) as a methylating agent in the presence of a base catalyst. acs.orgorganic-chemistry.orgnih.gov This method is notable for its high selectivity for esterification, even with substrates containing other reactive functional groups like unprotected phenols. acs.orgorganic-chemistry.orgnih.gov

Isotope-labeling studies have been instrumental in elucidating the mechanism of this reaction. The results suggest a direct methyl transfer from the dimethyl carbonate to the carboxylate. acs.orgorganic-chemistry.orgnih.gov This process is distinct from the Fischer esterification mechanism. organic-chemistry.org The reaction conditions are mild, which allows for the preservation of stereochemistry at epimerizable centers. acs.orgorganic-chemistry.orgnih.gov The reaction is proposed to proceed through the formation of an intermediate from the carboxylic acid and DMC, followed by either an intramolecular excision of CO2 or an intermolecular SN2-type methyl transfer. smith.edu

| Parameter | Description |

| Methylating Agent | Dimethyl carbonate (DMC) |

| Catalyst | Base (e.g., Potassium Carbonate) |

| Key Feature | High selectivity for esterification |

| Mechanism | Direct methyl transfer from DMC to the carboxylic acid |

| Advantage | Mild reaction conditions, environmentally friendly |

Reaction Pathways Involving Benzoic Acids in Complex Chemical Systems

The reactivity of benzoic acids is also studied within more complex chemical systems. For example, the carboxylation of aromatics to produce arylcarboxylic acids can be achieved using a superelectrophilically activated carbon dioxide-Al2Cl6/Al system. researchgate.net The proposed mechanism for this reaction involves the activated carbon dioxide acting as an electrophile in a typical electrophilic aromatic substitution reaction. researchgate.net

Interactions with Metal Centers and Subsequent Reactivity

The carboxylate group of benzoic acids can coordinate to metal centers, forming a wide array of metal-organic complexes. The geometry of the ligand, influenced by intramolecular hydrogen bonding and steric hindrance from substituents, plays a critical role in determining the structure and reactivity of these complexes. nih.gov

For instance, in 2,4,6-trihydroxybenzoic acid, intramolecular hydrogen bonds between the ortho-hydroxy groups and the carboxylate group impart a rigid geometry to the ligand. nih.gov This rigidity, combined with the low basicity of the carboxylate, limits the possible metal-binding modes. nih.gov While specific studies on the metal complexes of 2,3,4,6-tetramethylbenzoic acid are not detailed in the provided context, the principles governing the interactions of substituted benzoic acids with metal centers are applicable. The steric bulk of the four methyl groups in 2,3,4,6-tetramethylbenzoic acid would significantly influence the coordination geometry and the accessibility of the metal center, thereby affecting the catalytic activity and reactivity of the resulting complex.

Coordination Chemistry and Supramolecular Architectures Involving Tetramethylbenzoic Acid Derivatives

Design and Synthesis of Ligands Incorporating Tetramethylbenzoic Acid Moieties

The functionalization of tetramethylbenzoic acid is a key step in creating ligands suitable for building complex coordination compounds. The methyl groups on the aromatic ring introduce steric bulk, which can direct the geometry of metal complexes and influence the packing of molecules in the solid state.

Boron-Containing Ligands Derived from 2,3,5,6-Tetramethylbenzoic Acid

While specific literature on the synthesis of boron-containing ligands directly from 2,3,5,6-tetramethylbenzoic acid is not widely available, general synthetic routes for preparing arylboronic acids and their derivatives from substituted aromatic compounds are well-established. These methods can be extrapolated to devise pathways for the synthesis of boron-containing ligands from tetramethylbenzoic acid isomers. A common approach involves the lithiation of an aryl halide followed by reaction with a trialkyl borate.

For instance, the synthesis of a hypothetical boronic acid derivative of 2,3,5,6-tetramethylbenzoic acid could be envisioned through a multi-step process, potentially starting with the bromination of the parent acid, followed by a metal-halogen exchange and subsequent reaction with a boron electrophile. The resulting boronic acid-functionalized tetramethylbenzoic acid would be a bifunctional ligand, capable of coordinating to metal centers through both its carboxylate group and the boronic acid moiety.

Table 1: General Synthetic Strategies for Arylboronic Acids

| Step | Description | Reagents |

|---|---|---|

| Halogenation | Introduction of a halogen (e.g., Br, I) onto the aromatic ring. | NBS, Br₂, I₂ |

| Lithiation | Metal-halogen exchange to form an organolithium intermediate. | n-BuLi, t-BuLi |

| Borylation | Reaction of the organolithium species with a boron electrophile. | B(OR)₃ (e.g., B(OMe)₃, B(OiPr)₃) |

| Hydrolysis | Acidic workup to yield the final boronic acid. | HCl, H₂SO₄ |

These boron-containing ligands are of significant interest in the construction of covalent organic frameworks (COFs) and some specialized MOFs, where the boronic acid can form robust boronate ester or boroxine (B1236090) linkages.

Amic Acid and Imide Derivatives for Metal Complexation

Amic acids and imides derived from aromatic carboxylic acids are versatile ligands for metal complexation. The synthesis of such derivatives from tetramethylbenzoic acid would involve the reaction of its corresponding acyl chloride or anhydride (B1165640) with an amine. The reaction of an anhydride with an amine typically yields an amic acid, which can then be cyclized to the imide, often through thermal or chemical dehydration. google.com

For example, the reaction of a tetramethylphthalic anhydride derivative with an aminocarboxylate could yield a ligand with multiple coordination sites, predisposing it to form intricate coordination polymers. The general synthesis of amic acids and imides from anhydrides is a high-yield reaction that can be performed under various conditions. google.com

Table 2: Synthesis of Amic Acid and Imide Derivatives

| Reaction | Starting Materials | Product | Conditions |

|---|---|---|---|

| Amic Acid Formation | Aromatic Anhydride + Amine | Amic Acid | Room temperature or gentle heating in a suitable solvent. google.com |

| Imide Formation | Amic Acid | Imide | Thermal dehydration or chemical dehydrating agents. |

These ligands can coordinate to metal ions through the carboxylate groups and potentially other donor atoms present in the amic acid or imide functionality, leading to the formation of discrete complexes or extended networks.

Construction and Structural Elucidation of Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The choice of ligand is crucial in determining the topology and properties of the resulting framework. nih.gov

Ligand-Directed Self-Assembly Principles in MOF Synthesis

The formation of MOFs is governed by the principles of coordination-driven self-assembly, where the final structure is dictated by the geometry of the metal coordination sphere and the shape and connectivity of the organic ligand. nih.gov Ligands based on tetramethylbenzoic acid would act as monotopic or, if further functionalized, polytopic linkers. The bulky methyl groups would play a significant role in directing the self-assembly process, potentially leading to the formation of porous structures by preventing dense packing of the framework. nih.gov

The self-assembly process is a complex interplay of thermodynamics and kinetics, where factors such as temperature, solvent, and the presence of modulators can influence the final product. edinst.com The rigidity and defined coordination vectors of ligands are paramount in achieving predictable and crystalline MOF structures. nih.gov

Topological Networks and Functional Properties (e.g., Photoluminescence, Gas Adsorption) of MOFs Incorporating Tetramethylbenzoic Acid Derivatives

The topology of a MOF describes the connectivity of its building blocks and is a key determinant of its properties. ucl.ac.ukrsc.org The use of sterically demanding ligands like tetramethylbenzoic acid derivatives can influence the resulting network topology, potentially leading to novel and complex structures.

Photoluminescence: MOFs constructed from aromatic carboxylate ligands can exhibit photoluminescence, which may originate from the ligand (intraligand emission), the metal cluster, or from ligand-to-metal or metal-to-ligand charge transfer. nih.gov The photoluminescent properties of MOFs can be tuned by modifying the organic linker; for example, by introducing chromophoric groups. edinst.com MOFs incorporating tetramethylbenzoic acid derivatives could be designed to be luminescent, with potential applications in chemical sensing, where the luminescence is quenched or enhanced in the presence of specific analytes. nih.gov

Gas Adsorption: The porosity of MOFs makes them excellent candidates for gas storage and separation. mdpi.com The pore size, shape, and surface chemistry of a MOF, which are all influenced by the organic ligand, determine its gas adsorption properties. The steric bulk of the tetramethylphenyl group could create pores of a specific size and shape, potentially leading to selective gas adsorption. While specific data on MOFs from 2,3,4,6-tetramethylbenzoic acid is scarce, the principles of MOF design suggest that such ligands could be used to create materials with tailored gas adsorption characteristics. The introduction of specific functional groups to the ligand can further enhance interactions with gas molecules, improving both capacity and selectivity.

Table 3: Functional Properties of MOFs

| Property | Origin | Influencing Factors | Potential Application |

|---|---|---|---|

| Photoluminescence | Ligand-based, metal-based, or charge transfer transitions. nih.gov | Aromaticity of the ligand, nature of the metal ion, host-guest interactions. nih.gov | Chemical sensors, lighting, optical devices. |

| Gas Adsorption | Porous structure with high surface area. | Pore size and volume, surface functionality, framework topology. mdpi.com | Gas storage (H₂, CH₄), separation (CO₂ capture). nih.gov |

Supramolecular Catalysis and Molecular Recognition

Supramolecular chemistry leverages non-covalent interactions to create complex, functional assemblies. wikipedia.org Benzoic acid and its derivatives are excellent building blocks for supramolecular systems due to their ability to form robust hydrogen bonds and participate in aromatic stacking interactions.

Supramolecular catalysts can mimic the function of enzymes by using a binding site to bring reactants together in a specific orientation, thereby accelerating the reaction. wikipedia.orgrsc.org The cavity of a supramolecular assembly built from tetramethylbenzoic acid derivatives could potentially act as a microreactor for catalytic transformations.

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. rsc.org The design of synthetic receptors for the recognition of specific substrates is a major goal of supramolecular chemistry. Receptors based on tetramethylbenzoic acid could be designed to selectively bind guests through a combination of hydrogen bonding, and CH-π interactions, with the methyl groups providing a well-defined recognition pocket. The formation of co-crystals between benzoic acid derivatives and other molecules is a clear demonstration of molecular recognition principles at play. nih.gov

Computational Chemistry and Theoretical Characterization of Tetramethylbenzoic Acids

Quantum Chemical Modeling of Molecular Structure and Electronic Properties

Quantum chemical modeling serves as a cornerstone for elucidating the fundamental characteristics of molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energy levels, and the distribution of electrons, offering profound insights into the molecule's stability and intrinsic properties.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the most stable three-dimensional arrangement of atoms (conformation) by calculating the molecule's electronic energy for different geometries. For 2,3,4,6-tetramethylbenzoic acid, a key conformational feature is the orientation of the carboxylic acid group relative to the benzene (B151609) ring. The presence of methyl groups at the ortho positions (2 and 6) creates significant steric hindrance, forcing the carboxyl group to twist out of the plane of the aromatic ring. DFT calculations can precisely quantify this dihedral angle.

Furthermore, DFT is extensively used to calculate various chemical reactivity descriptors that predict how and where a molecule might react. researchgate.netresearchgate.net These descriptors arise from how the energy of the molecule changes with the number of electrons and are crucial for understanding its potential chemical transformations.

Table 1: Conceptual DFT Reactivity Descriptors This table outlines key global reactivity descriptors calculated using DFT to predict the chemical behavior of a molecule like 2,3,4,6-tetramethylbenzoic acid.

| Descriptor | Symbol | Formula | Interpretation |

| Ionization Potential | I | I ≈ -EHOMO | The energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity | A | A ≈ -ELUMO | The energy released when an electron is added; indicates susceptibility to reduction. |

| Chemical Hardness | η | η = (I - A) / 2 | Resistance to change in electron distribution; harder molecules are less reactive. |

| Chemical Softness | S | S = 1 / (2η) | The reciprocal of hardness; softer molecules are more reactive. |

| Electronegativity | χ | χ = (I + A) / 2 | The power of an atom or group to attract electrons. |

| Electrophilicity Index | ω | ω = χ² / (2η) | A measure of the ability of a species to accept electrons; a high value indicates a good electrophile. orientjchem.org |

Note: EHOMO refers to the energy of the Highest Occupied Molecular Orbital, and ELUMO refers to the energy of the Lowest Unoccupied Molecular Orbital.

These calculations help in understanding the stability and reactivity of molecules in various chemical environments. researchgate.net

Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics without using experimental data for parametrization. Methods like Hartree-Fock (RHF) provide a fundamental understanding of molecular structure. researchgate.netnih.gov For polymethylated benzoic acids, ab initio calculations are particularly useful for dissecting the interplay between steric and electronic effects.

The primary steric effect in 2,3,4,6-tetramethylbenzoic acid is the repulsion between the ortho-methyl groups and the carboxylic acid group. Ab initio calculations can model the potential energy surface for the rotation of the carboxyl group, revealing the energy cost associated with this steric clash. This analysis confirms that the lowest energy conformation is one where the carboxyl group is significantly twisted out of the benzene ring plane. nih.gov This twisting, often termed steric inhibition of resonance, disrupts the π-electron delocalization between the carboxyl group and the aromatic ring.

The electronic effects of the four methyl groups are also significant. As electron-donating groups, they increase the electron density on the benzene ring. Ab initio methods can compute molecular electrostatic potential maps, which visualize the charge distribution and highlight the electron-rich aromatic ring and the electron-poor region of the acidic proton.

Table 2: Calculated Torsional Angles for Methylated Benzoic Acids This table presents typical results from quantum chemical calculations for the dihedral angle (φ) between the plane of the carboxyl group and the plane of the benzene ring in related molecules, illustrating the impact of ortho-substitution.

| Compound | Substituent Positions | Calculated Torsional Angle (φ) | Reference |

| Benzoic Acid | - | ~0° | (Planar) |

| 2-Methylbenzoic Acid | 2 | ~0° | nih.gov |

| 2,3-Dimethylbenzoic Acid | 2, 3 | ~12° | researchgate.net |

| 2,6-Dimethylbenzoic Acid | 2, 6 | >50° | nih.gov |

| 2,3,5,6-Tetramethylbenzoic Acid | 2, 3, 5, 6 | >60° | nih.govresearchgate.net |

Note: The values demonstrate that steric hindrance from two ortho-methyl groups forces a significant non-planar conformation.

Predictive Modeling of Reactivity and Mechanistic Pathways

Predictive modeling uses theoretical calculations to forecast the outcome of chemical reactions. For 2,3,4,6-tetramethylbenzoic acid, this involves identifying the most likely sites for electrophilic or nucleophilic attack and estimating the activation energies for potential reaction pathways.

The reactivity of the aromatic ring is influenced by the four electron-donating methyl groups, which activate the ring towards electrophilic aromatic substitution. However, the positions are heavily encumbered by steric hindrance. Local reactivity descriptors derived from DFT, such as Fukui functions, can predict which atoms in the molecule are most susceptible to attack. scielo.org.mx For an electrophilic attack, the Fukui function helps identify the most nucleophilic sites. In this case, the unsubstituted carbon at position 5 would be the most electronically favorable site for substitution, though sterically hindered.

The carboxylic acid group itself presents multiple reaction pathways. The carbonyl carbon is an electrophilic site, while the oxygen atoms are nucleophilic. Computational modeling can simulate reaction mechanisms, such as esterification, by calculating the structures and energies of reactants, transition states, and products. The significant steric shielding of the carboxyl group by the two ortho-methyl groups would be predicted to dramatically increase the activation energy for reactions involving direct attack on the carbonyl carbon, explaining the well-known difficulty in esterifying such acids.

Theoretical Analysis of Acidic Properties and Substituent Effects

The acidity of a carboxylic acid is quantified by its acid dissociation constant (pKa). Theoretical methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water. jst-ud.vnnih.gov These calculations often employ a continuum solvation model (like SMD or PCM) to account for the stabilizing effect of the solvent on the resulting carboxylate anion. nih.gov

The acidity of substituted benzoic acids is a classic case for studying substituent effects. Electron-donating groups, like methyl, are generally expected to decrease acidity by destabilizing the negative charge of the conjugate base. However, for ortho-substituted benzoic acids, an anomalous increase in acidity is often observed—a phenomenon known as the "ortho effect."

In 2,3,4,6-tetramethylbenzoic acid, the methyl groups at positions 2 and 6 are crucial. Theoretical studies on related molecules like 2,6-dimethylbenzoic acid and 2,3,5,6-tetramethylbenzoic acid have shown that the increased acidity is not primarily due to the steric inhibition of resonance in the undissociated acid. nih.govresearchgate.net Instead, calculations reveal that the dominant factor is the electrostatic interaction. The steric clash forces the carboxyl group out of the ring plane, which alters the electrostatic environment. This conformation can lead to a more favorable stabilization of the carboxylate anion upon deprotonation compared to the stabilization of the neutral acid molecule, resulting in a lower pKa (stronger acid) than might be expected based on electronic effects alone. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Tetramethylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)

No experimental ¹H or ¹³C NMR data for 2,3,4,6-tetramethylbenzoic acid could be located in the reviewed sources. This information is crucial for assigning the chemical environment of the protons and carbon atoms within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Detailed experimental IR and Raman spectra, which would reveal the characteristic vibrational modes of the functional groups and the carbon skeleton of 2,3,4,6-tetramethylbenzoic acid, are not available in published literature. While some commercial databases may hold such data, it is not publicly accessible. chemicalbook.com

Mass Spectrometric Techniques for Molecular Weight Confirmation and Derivatization Analysis

While the molecular weight is confirmed by the compound's formula, no experimental mass spectra detailing the molecular ion peak and its specific fragmentation pattern under electron ionization or other methods were found. This data is essential for confirming the molecular weight and deducing structural information based on fragment ions.

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases yielded no results for the single-crystal X-ray structure of 2,3,4,6-tetramethylbenzoic acid. Such data would provide definitive proof of the solid-state conformation, including precise bond lengths, bond angles, and intermolecular interactions.

Applications in Advanced Materials Science and Organic Synthesis

Utility as Monomers or Components in Polymer Chemistry

While not a typical monomer used in the production of large-scale commodity plastics, 2,3,4,6-tetramethylbenzoic acid and its derivatives are valuable in the synthesis of specialized polymers with customized properties. The bulky tetramethylbenzoyl group can be strategically incorporated into polymer backbones or as pendant groups to influence the polymer's morphology, solubility, and thermal stability. For instance, its derivatives can be used to create polymers with enhanced rigidity and a higher glass transition temperature. This steric bulk can also shield ester linkages within polyesters from hydrolysis, thereby improving the material's durability. Research in this area is often concentrated on developing high-performance polymers for niche applications where specific material characteristics are essential. For example, derivatives of 2,4,6-trimethylbenzoic acid, a closely related compound, are used to synthesize hardeners for polyepoxides, also known as epoxy resins. The anhydride (B1165640) of 2,4,6-trimethylbenzoic acid acts as a curing agent, reacting with the epoxy groups to form a highly crosslinked, three-dimensional network, resulting in thermosetting polymers with desirable mechanical, thermal, and chemical properties.

Derivatives of these methylated benzoic acids are also foundational in creating photoinitiators for polymerizations. google.comgoogle.com For instance, 2,4,6-trimethylbenzoic acid is a precursor to acylphosphine oxide photoinitiators like (2,4,6-trimethylbenzoyl)diphenylphosphine oxide (TPO). Furthermore, functionalized derivatives have been synthesized to improve solubility and performance in specific formulations, such as dental adhesives. beilstein-journals.orgresearchgate.net

Table 1: Applications of Methylated Benzoic Acids in Polymer Chemistry

| Application | Derivative of | Role | Resulting Polymer Properties |

| Hardeners for Polyepoxides | 2,4,6-Trimethylbenzoic acid | Curing Agent | Enhanced mechanical, thermal, and chemical resistance |

| Photoinitiators | 2,4,6-Trimethylbenzoic acid | Precursor | Initiates polymerization upon light exposure |

| Dental Adhesives | 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid | Precursor for specialized photoinitiator | Improved hydrolytic stability and solubility |

Integration into Catalytic Systems and Processes

The chemical reactivity of 2,3,4,6-tetramethylbenzoic acid enables its integration into a variety of catalytic systems. It can function as a substrate to investigate reaction mechanisms or as a ligand to adjust the activity and selectivity of metal catalysts.

2,3,4,6-Tetramethylbenzoic acid can act as a substrate in the study of catalytic reactions. For example, its esterification with different alcohols can be employed to assess the effectiveness of new catalysts, especially those designed to overcome significant steric hindrance. While direct catalytic methylation of the already substituted 2,3,4,6-tetramethylbenzoic acid is not commonly reported, related studies on less substituted benzoic acids highlight the methodologies that could be applied. For instance, iridium-catalyzed ortho C-H methylation of benzoic acids has been developed, demonstrating the feasibility of selective methylation on the aromatic ring. nih.gov Such a reaction on a less substituted precursor could be a potential route to synthesize 2,3,4,6-tetramethylbenzoic acid. The methylation of arenes with methanol (B129727) is another area of intense research, typically employing acidic catalysts. mdpi.com

Multicomponent reactions (MCRs) are efficient synthetic strategies that form complex molecules from three or more reactants in a single step. Benzoic acids, including 2,3,4,6-tetramethylbenzoic acid, are potential components in MCRs. In the Ugi reaction, a well-known MCR, a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide combine to yield a bis-amide. nih.gov The incorporation of the sterically demanding 2,3,4,6-tetramethylbenzoic acid in such a reaction would introduce significant bulk, potentially influencing the reaction's stereochemical outcome and the properties of the final product. The use of carboxylic acid additives has been shown to significantly enhance the rate and enantioselectivity of certain N-heterocyclic carbene (NHC)-catalyzed reactions by forming hydrogen-bonded complexes with the substrate. nii.ac.jp

Benzoate ligands are frequently utilized in transition metal-mediated catalysis to modify the electronic and steric characteristics of the metal center. nih.gov The carboxylate group of 2,3,4,6-tetramethylbenzoic acid can coordinate with a metal ion, while the bulky tetramethylphenyl group establishes a specific steric environment around the metal. This can be beneficial for controlling the selectivity of a catalytic reaction. For example, in palladium-catalyzed cross-coupling reactions, bulky ligands can facilitate reductive elimination and prevent side reactions, resulting in higher yields of the desired product. fishersci.cachemrxiv.org The strategic use of ligands is crucial for the development of practical C-H functionalization reactions catalyzed by palladium(II). nih.gov The design of sophisticated ligands that do more than just occupy space is an active area of research, with ligands being developed that can respond to external stimuli or participate directly in the catalytic cycle. researchgate.net

Table 2: Catalytic Applications and Systems

| Catalytic Role | Reaction Type | Compound/Derivative | Function |

| Substrate | C-H Methylation | Benzoic Acids (as models) | To study regioselective functionalization |

| Component | Multicomponent Reactions (e.g., Ugi) | 2,3,4,6-Tetramethylbenzoic acid | Introduces steric bulk, influences product properties |

| Ligand | Transition Metal Catalysis (e.g., Palladium-catalyzed cross-coupling) | 2,3,4,6-Tetramethylbenzoate | Modulates steric and electronic properties of the metal center |

General Contributions to Functional Material Design

The unique combination of a carboxylic acid group and a polysubstituted aromatic ring makes 2,3,4,6-tetramethylbenzoic acid a valuable component in the design of functional materials. Its derivatives have been investigated for applications in liquid crystals, where the rigid core of the tetramethylphenyl group can promote the formation of mesophases. nih.govtcichemicals.com The ability of the carboxylic acid to form hydrogen bonds and coordinate to metal ions is also exploited in the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. nih.govnih.gov These materials can display intriguing properties like porosity, selective guest binding, and luminescence, indicating potential uses in gas storage, separation, and sensing. nih.govnih.gov For example, a related perfluorinated hydroxybenzoic acid is used as a precursor for fluorescent probes in bioimaging applications. ossila.com

Future Research Directions and Emerging Paradigms in Tetramethylbenzoic Acid Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted aromatic compounds like 2,3,4,6-tetramethylbenzoic acid is a cornerstone of organic chemistry. While traditional methods exist, the future lies in developing more efficient, economical, and environmentally benign pathways.

One promising avenue is the direct carboxylation of the corresponding hydrocarbon, 1,2,3,5-tetramethylbenzene (B1211182) (isodurene). A patented method describes the reaction of sym-trimethylbenzene with carbon dioxide in the presence of a catalyst to produce 2,4,6-trimethylbenzoic acid. google.com This approach, which avoids harsh reagents and multiple steps, is highlighted as an economical and green chemical reaction. google.com Future research could adapt and optimize this direct carboxylation for the synthesis of 2,3,4,6-tetramethylbenzoic acid from isodurene, focusing on catalyst development to improve yields and selectivity under mild conditions.

Another area of development involves photocatalysis. A modern synthesis for 2,4,6-trimethylbenzoic acid utilizes an iridium-based photocatalyst to convert mesitaldehyde to the corresponding carboxylic acid under an oxygen atmosphere with blue LED irradiation. chemicalbook.com This green chemistry approach, operating at room temperature, could be explored for the oxidation of 2,3,4,6-tetramethylbenzaldehyde, offering a sustainable alternative to traditional oxidizing agents. chemicalbook.com

The table below summarizes existing and potential future synthetic approaches, highlighting the shift towards more sustainable practices.

| Starting Material | Key Reagents/Catalysts | Reaction Type | Potential Advantages |

| 1,2,3,5-Tetramethylbenzene (Isodurene) | CO₂, Novel Catalyst | Direct Carboxylation | Atom economy, green solvent potential, single step. google.com |

| 2,3,4,6-Tetramethylbenzaldehyde | O₂, Photocatalyst (e.g., Iridium complex), Light | Photocatalytic Oxidation | Mild conditions, use of O₂ as a green oxidant. chemicalbook.com |

| Isodurene | Acylating Agent, PPA | Friedel-Crafts Acylation | Potential for functionalization of nanomaterials. researchgate.net |

This table is generated based on analogous reactions and future potential.

In-depth Mechanistic Probes Utilizing Advanced Analytical Techniques

A thorough understanding of reaction mechanisms is critical for optimizing synthetic routes and discovering new reactivity. For 2,3,4,6-tetramethylbenzoic acid, future research should employ advanced analytical techniques to probe the intricate details of its formation and reactions.

For instance, in the direct carboxylation of an aromatic ring, the precise role of the catalyst and the nature of the key intermediates are often not fully elucidated. Future studies could utilize in-situ spectroscopic methods, such as high-pressure NMR and FT-IR spectroscopy, to monitor the reaction in real-time. This would allow for the direct observation of transient species and provide crucial data on reaction kinetics and catalyst turnover. The progress of Friedel-Crafts acylation reactions, a potential route to precursors, has been monitored using FT-IR spectroscopy, demonstrating the utility of such techniques. researchgate.net

Isotope labeling studies, where substrates enriched with ¹³C or ¹⁸O are used, could definitively trace the path of atoms from reactants to products. When combined with mass spectrometry, this technique can unravel complex reaction networks and validate proposed mechanistic pathways, such as the precise mechanism of oxygen incorporation in photocatalytic oxidation.

Exploration of New Supramolecular Architectures and Their Functions

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a pathway to new materials with tailored properties. The carboxylic acid group of 2,3,4,6-tetramethylbenzoic acid is a powerful hydrogen-bonding motif, capable of forming predictable dimers and other assemblies. However, the four methyl groups introduce significant steric hindrance, which will profoundly influence how these molecules pack in the solid state.

Future research should focus on the crystallographic analysis of 2,3,4,6-tetramethylbenzoic acid and its co-crystals with other molecules. This exploration could reveal novel supramolecular assemblies where the steric bulk of the methyl groups directs the formation of unusual and potentially functional architectures, such as porous networks or specific host-guest complexes. nih.govrsc.org The interplay between the strong hydrogen bonds of the acid dimer synthon and the weaker C-H···π or halogen bonding interactions could be systematically studied by co-crystallizing it with a variety of molecular partners. mdpi.com The study of how a single methyl group can alter the arrangement of layers in supramolecular structures highlights the sensitivity of these systems to steric changes. rsc.org

The functions of these new architectures could range from molecular recognition and separation to templates for controlling solid-state reactions. The ability to form robust, predictable assemblies is a key goal in crystal engineering and materials science. nih.govnih.gov

Synergistic Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental chemistry is a powerful paradigm for modern chemical research. For 2,3,4,6-tetramethylbenzoic acid, this integrated approach can accelerate the discovery of both synthetic methods and new applications.

Computational Modeling in Synthesis: Density Functional Theory (DFT) calculations can be employed to model the reaction coordinates of potential synthetic routes. For example, in the direct carboxylation of isodurene, computation could be used to:

Screen potential catalysts in silico to identify candidates with the lowest activation barriers.

Understand the electronic and steric effects of the methyl groups on the regioselectivity of the carboxylation.

Predict the most favorable reaction conditions (temperature, pressure) to guide experimental work.

Rational Design of Supramolecular Structures: Molecular dynamics (MD) simulations and quantum chemical calculations can predict the geometry and stability of supramolecular assemblies formed by 2,3,4,6-tetramethylbenzoic acid. This computational foresight can guide the selection of co-formers for creating co-crystals with desired topologies and properties. By predicting the strength and directionality of intermolecular forces, researchers can rationally design experiments to construct complex, functional solid-state architectures. The combination of X-ray diffraction, electron microscopy, and molecular dynamics has already proven effective in understanding how molecular structure dictates the arrangement of layers in 3D supramolecular assemblies. rsc.org

This continuous feedback loop between prediction and experimental validation will be instrumental in navigating the complex chemical landscape of sterically hindered molecules like 2,3,4,6-tetramethylbenzoic acid, leading to more rapid and targeted scientific advancements.

Q & A

Q. What are the standard synthetic routes for 2,3,4,6-Tetramethylbenzoic acid, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via Friedel-Crafts alkylation or carboxylation of a pre-functionalized aromatic precursor. For example, polyurea-encapsulated palladium catalysts can enhance regioselectivity in alkylation steps . Key parameters include temperature control (e.g., 100°C in DMF for analogous reactions) and solvent polarity to minimize side reactions like over-alkylation . Yield optimization often requires iterative adjustment of stoichiometry and reaction time.

Q. Which spectroscopic methods are most reliable for characterizing 2,3,4,6-Tetramethylbenzoic acid?

Answer:

- 1H NMR : Methyl group protons appear as distinct singlets (δ ~2.1–2.4 ppm), while aromatic protons are deshielded due to electron-withdrawing carboxyl groups (δ ~7.0–8.0 ppm) .

- IR Spectroscopy : A strong carbonyl stretch (~1680–1700 cm⁻¹) confirms the carboxylic acid group .

- Mass Spectrometry : Molecular ion peaks at m/z 178.1 (CHO) validate purity .

Q. How can researchers assess the purity of 2,3,4,6-Tetramethylbenzoic acid, and what are common impurities?

Answer:

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) resolves impurities like under-alkylated isomers or oxidation byproducts .

- Melting Point Analysis : A sharp range (e.g., 139.5–140°C ) indicates high purity. Deviations suggest contamination.

Advanced Research Questions

Q. How can computational methods aid in optimizing the synthesis of 2,3,4,6-Tetramethylbenzoic acid?

Answer: Density Functional Theory (DFT) simulations predict transition states and regioselectivity in alkylation steps. For example, modeling methyl group steric effects can guide solvent selection (e.g., non-polar solvents reduce torsional strain in intermediates) . Coupled with experimental data, these studies refine catalytic systems (e.g., palladium-based catalysts ).

Q. How should researchers address contradictions in reported physical data (e.g., melting points or spectral shifts)?

Answer: Discrepancies often arise from polymorphic forms or solvent residues. For instance:

Q. What strategies improve the compound’s solubility for biological or catalytic studies?

Answer:

Q. What role does 2,3,4,6-Tetramethylbenzoic acid play in coordination chemistry or catalysis?

Answer: The carboxylate group acts as a ligand for metal ions (e.g., Pd, Cu) in catalytic systems. For example, palladium complexes of this ligand show efficacy in cross-coupling reactions due to steric protection from methyl groups . Mechanistic studies using X-ray crystallography or EXAFS can elucidate metal-ligand binding modes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。